1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

Beschreibung

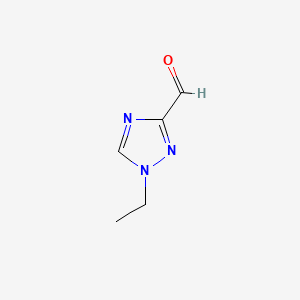

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with an ethyl group at the 1-position and an aldehyde functional group at the 3-position. Its molecular formula is C₅H₇N₃O (MW: 125.13 g/mol). Triazole derivatives are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, dipole interactions, and metabolic stability . This compound’s aldehyde group enhances reactivity, making it a valuable intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors and antiviral agents .

Eigenschaften

Molekularformel |

C5H7N3O |

|---|---|

Molekulargewicht |

125.13 g/mol |

IUPAC-Name |

1-ethyl-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3 |

InChI-Schlüssel |

DULXKYWPFZCWEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=NC(=N1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.

Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Isomerism

(a) Positional Isomers

- 4-Ethyl-4H-1,2,4-Triazole-3-Carbaldehyde (C₅H₇N₃O): Ethyl group at the 4-position instead of 1. SMILES: CCN1C=NN=C1C=O .

1-Ethyl-1H-1,2,4-Triazole-5-Carbaldehyde (C₅H₇N₃O):

(b) Functional Group Variants

Substituent Bulk and Electronic Effects

(a) Alkyl Substituents

*Estimated based on 5-carbaldehyde isomer data .

(b) Aromatic Substituents

- 3,5-DCPT (1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbaldehyde):

- 4-CPT (1-(4-Chlorophenyl)-5-methyl analog):

Physicochemical Properties

| Property | 1-Ethyl-3-carbaldehyde | 1-Methyl-3-carbaldehyde | 4-Ethyl-3-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 125.13 | 111.10 | 125.13 |

| logP | ~0.11 | -0.2 | Estimated higher |

| Boiling Point (°C) | 277.4* | N/A | N/A |

| Solubility | Moderate in DMF | High in polar solvents | Low |

*Data from 5-carbaldehyde isomer .

Biologische Aktivität

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHNO, characterized by a five-membered triazole ring containing three nitrogen atoms and an aldehyde functional group. The presence of the aldehyde group enhances its reactivity and potential interactions with biological targets, making it a candidate for drug development and other scientific applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of ethyl hydrazine with suitable aldehydes or ketones.

- Cyclization Techniques : Utilizing hydrazones or amidrazones in the presence of appropriate catalysts.

These methods have been optimized to improve yield and reduce reaction times .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this triazole have demonstrated cytotoxic effects against breast and colon cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies involving peripheral blood mononuclear cells (PBMCs) showed that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on structural modifications; certain derivatives have shown enhanced antibacterial effects .

Study on Cytokine Release

A study evaluated the influence of various derivatives of 1-ethyl-1H-1,2,4-triazole on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that these compounds could decrease TNF-α production by approximately 44–60%, comparable to standard anti-inflammatory drugs like ibuprofen .

Antiproliferative Screening

Another research effort focused on assessing the antiproliferative activity of new 1,2,4-triazole derivatives. The study highlighted that specific substitutions on the triazole ring significantly influenced biological activity. Compounds with 2-pyridyl substituents exhibited enhanced TNF-α inhibitory activity compared to others .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1H-1,2,3-Triazole-4-carbaldehyde | Triazole with aldehyde | Different nitrogen positioning in the ring |

| 5-Ethylthio-1H-pyrazole | Pyrazole derivative | Different heterocyclic structure |

| 1H-Indole-3-carbaldehyde | Indole derivative | Distinct ring structure but similar functional groups |

The specific arrangement of nitrogen atoms within the triazole ring contributes to its distinct reactivity and biological properties compared to these similar compounds .

Q & A

Q. Advanced

- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI for Huisgen cycloadditions) to reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for condensation steps .

- In-line monitoring : Use FTIR or HPLC to track intermediates and adjust conditions in real time .

How can derivatives be designed for targeted drug delivery?

Q. Advanced

- Prodrug strategies : Conjugate the aldehyde with acid-labile linkers (e.g., hydrazones) for pH-sensitive release .

- Bioconjugation : Attach polyethylene glycol (PEG) via Schiff base formation to enhance solubility and bioavailability .

What are the challenges in crystallizing this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.